molecular formula C20H23NO5S B2780095 N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034266-16-3

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2780095
CAS No.: 2034266-16-3
M. Wt: 389.47
InChI Key: OPCFRRASUAPUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H23NO5S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to drug metabolism studies, exemplified by the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach, utilizing Actinoplanes missouriensis, supports full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, enabling the production of milligram quantities of mammalian metabolites for detailed analysis (Zmijewski et al., 2006).

Analytical Applications in Lipid Peroxidation

The chemical reactivity of phenylindole derivatives with malondialdehyde and 4-hydroxyalkenals under acidic conditions has been utilized to develop a colorimetric assay for lipid peroxidation. This methodology enables the specific measurement of malondialdehyde, a significant marker of lipid peroxidation in biological samples, providing a tool for the analysis of oxidative stress in various disease states (Gerard-Monnier et al., 1998).

Pharmacokinetic and Metabolic Profiling

Studies on the pharmacokinetics and metabolism of selective androgen receptor modulators have highlighted the importance of molecular properties in determining the ideal pharmacokinetic characteristics for therapeutic applications. Such research provides insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of novel compounds, facilitating the optimization of drug candidates for preclinical development (Wu et al., 2006).

Quantum Chemical Studies on Drug Molecules

Quantum chemical studies offer a theoretical perspective on the steric energy and molecular properties of drug molecules, such as bicalutamide, an anti-prostatic carcinoma drug. These studies provide valuable insights into the drug's interaction with biological targets, contributing to the design of more effective therapeutic agents (Otuokere & Amaku, 2015).

Novel Inhibitors Targeting Viral DNA Maturation

Research on nonnucleoside inhibitors targeting cytomegalovirus DNA maturation has uncovered compounds that interfere with viral DNA packaging, offering a pathway to developing highly selective antiviral therapies. These findings highlight the potential for discovering new treatments for viral infections by targeting specific stages of the viral lifecycle (Buerger et al., 2001).

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-27(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23)12-13-26-18-5-3-2-4-17(18)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCFRRASUAPUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.